molecular formula C29H33ClN2O3 B7755945 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B7755945
M. Wt: 493.0 g/mol
InChI Key: GDWCODCVQCZQAA-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a chlorobenzoyl group, a phenoxy group, and a piperazinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with a suitable phenol derivative under basic conditions to form the chlorobenzoyl phenoxy intermediate.

    Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-(2,4,6-trimethylphenyl)piperazine in the presence of a base to introduce the piperazinyl group.

    Final Coupling: The final step involves coupling the intermediate with a suitable propanol derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific receptors or enzymes.

    Material Science: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: Employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric Acid: A compound with a similar chlorobenzoyl phenoxy structure, used as a lipid-lowering agent.

    Bezafibrate: Another fibrate derivative with similar pharmacological properties.

    Clofibrate: A compound with a related structure, used in the treatment of hyperlipidemia.

Uniqueness

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCODCVQCZQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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